molecular formula C10H15NO3 B2814341 5-(Oxan-4-yl)piperidine-2,4-dione CAS No. 1547092-68-1

5-(Oxan-4-yl)piperidine-2,4-dione

Cat. No.: B2814341
CAS No.: 1547092-68-1
M. Wt: 197.234
InChI Key: DXLXIEYNSPHMCM-UHFFFAOYSA-N
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Description

5-(Oxan-4-yl)piperidine-2,4-dione is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is also known by its IUPAC name, 5-(tetrahydro-2H-pyran-4-yl)piperidine-2,4-dione . This compound is characterized by the presence of a piperidine ring fused with a tetrahydropyran ring, making it a unique structure in organic chemistry.

Chemical Reactions Analysis

5-(Oxan-4-yl)piperidine-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Oxan-4-yl)piperidine-2,4-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(Oxan-4-yl)piperidine-2,4-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

5-(oxan-4-yl)piperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-9-5-10(13)11-6-8(9)7-1-3-14-4-2-7/h7-8H,1-6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLXIEYNSPHMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CNC(=O)CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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